molecular formula C13H14ClN3O4S B2932172 N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 104246-33-5

N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide

Katalognummer B2932172
CAS-Nummer: 104246-33-5
Molekulargewicht: 343.78
InChI-Schlüssel: JMNBJIYWOZZBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the IUPAC name 2-cyano-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide . It has a molecular weight of 334.36 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H14N4O4S/c1-9-10(2)17-22-14(9)18-23(20,21)12-5-3-11(4-6-12)16-13(19)7-8-15/h3-6,18H,7H2,1-2H3,(H,16,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.36 . It is typically stored in a refrigerated environment . For more detailed physical and chemical properties, it would be best to refer to specialized databases or resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Sulfonamide-derived Compounds

Sulfonamide-derived new ligands, including compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide, and their transition metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) have been synthesized and characterized. These compounds were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Optimization of Selective Endothelin Antagonists

The optimization process for identifying selective endothelin receptor antagonists involved structural modifications to improve metabolic stability while maintaining potency. This research highlighted the significance of structure-activity and structure-metabolism relationships in developing analogues with favorable pharmacokinetic properties. N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide was identified as an analogue with improved in vitro properties, underscoring the potential of similar structural analogues in therapeutic applications (Humphreys et al., 2003).

Radiosynthesis for Metabolic and Mode of Action Studies

The radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener for herbicides demonstrated the use of structurally related compounds in studying their metabolism and mode of action. These studies are crucial for understanding the environmental fate and biological impact of such compounds (Latli & Casida, 1995).

Development of Fluorescent Molecular Probes

Compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide have been developed as fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes. The solvent polarity dependence of these probes provides insights into their potential applications in biological research (Diwu et al., 1997).

Theoretical Investigation of Antimalarial Sulfonamides Against COVID-19

A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents with promising ADMET properties. These studies also explored the compounds' theoretical calculations and molecular docking against COVID-19, highlighting their potential therapeutic applications (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-9(2)16-21-13(8)17-22(19,20)11-5-3-10(4-6-11)15-12(18)7-14/h3-6,17H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNBJIYWOZZBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.